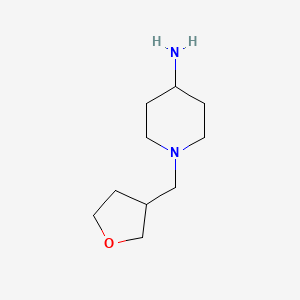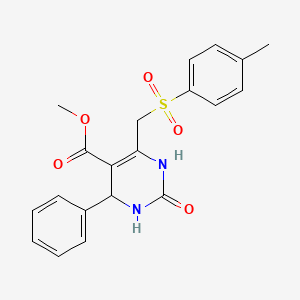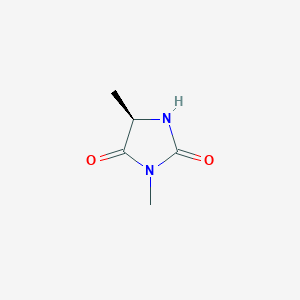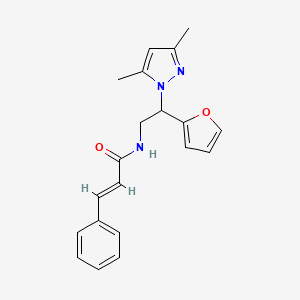
(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(quinoxalin-6-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(quinoxalin-6-yl)methanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important aspects of the synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a quinoxalin-6-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Neurotoxicity and Neuroprotective Potential
Research on heterocyclic amines such as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and their metabolic pathways has shown significant neurotoxic potential in both human and rodent models. For instance, studies involving the kynurenine pathway, which produces neurotoxic compounds like 3-hydroxykynurenine (3-OHKY) and quinolinic acid, highlight the importance of understanding the neurotoxic effects of certain chemical compounds. This pathway's relevance to neurodegenerative diseases and psychiatric disorders such as schizophrenia suggests that (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(quinoxalin-6-yl)methanone may have potential applications in exploring neuroprotective strategies or in studying the neurotoxic impact of related heterocyclic amines (Condray et al., 2011).
Carcinogenicity and Mutagenicity
The carcinogenic potential of heterocyclic amines found in cooked foods, such as MeIQx and PhIP, has been extensively studied. These compounds have been linked to various forms of cancer in rodents and are present in the human diet. Research into the metabolism, DNA adduct formation, and carcinogenic pathways of these amines provides a foundation for investigating similar compounds. Understanding the metabolic and mutational fingerprints of these compounds in experimental models can offer insights into their potential carcinogenic risks in humans (Nagao et al., 1996).
Drug Metabolism and Pharmacokinetics
The metabolism and disposition of compounds like BMS-690514, an inhibitor targeting epidermal growth factor and vascular endothelial growth factor receptors, underline the significance of studying the pharmacokinetics of complex molecules. Research in this area could elucidate how (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(quinoxalin-6-yl)methanone is absorbed, metabolized, and excreted in the human body, providing valuable information for its potential therapeutic applications (Christopher et al., 2010).
Propriétés
IUPAC Name |
(3-pyridin-4-yloxypyrrolidin-1-yl)-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(13-1-2-16-17(11-13)21-9-8-20-16)22-10-5-15(12-22)24-14-3-6-19-7-4-14/h1-4,6-9,11,15H,5,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFWEDRCXLWQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(quinoxalin-6-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2445752.png)

![N-(cyanomethyl)-2-[(furan-2-yl)formamido]-N-methyl-3-phenylpropanamide](/img/structure/B2445755.png)

![N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2445759.png)


![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2445765.png)


![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2445769.png)


